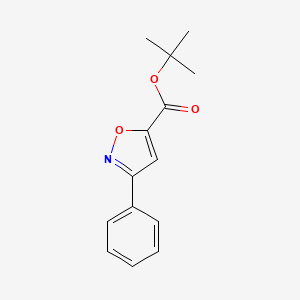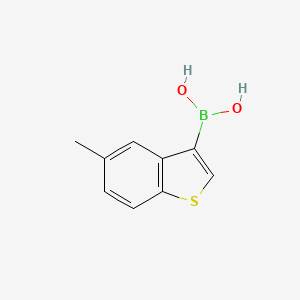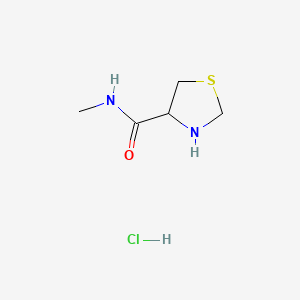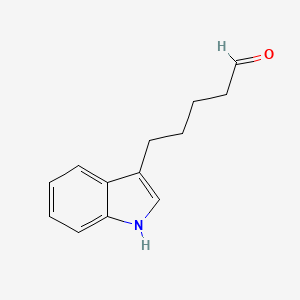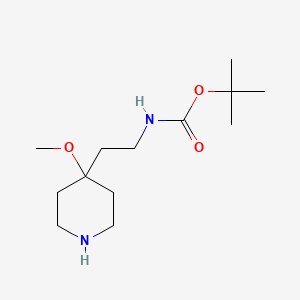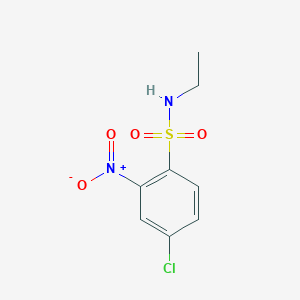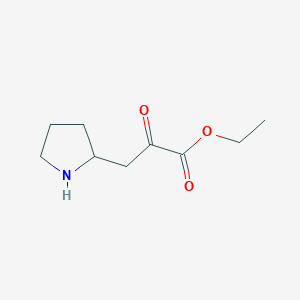
Ethyl 2-oxo-3-(pyrrolidin-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-oxo-3-(pyrrolidin-2-yl)propanoate is a chemical compound with the molecular formula C9H15NO3 It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-3-(pyrrolidin-2-yl)propanoate typically involves the reaction of ethyl acetoacetate with pyrrolidine under specific conditions. One common method includes the use of lithium hexamethyldisilazane (LiHMDS) in tetrahydrofuran (THF) at low temperatures, around -40°C . The reaction proceeds through a Claisen condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-quality material suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-3-(pyrrolidin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or keto positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-oxo-3-(pyrrolidin-2-yl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of fine chemicals and as a building block for various organic compounds.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-3-(pyrrolidin-2-yl)propanoate involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with enzymes or receptors, influencing their activity. The compound’s keto and ester groups can also participate in various biochemical pathways, modulating the function of target proteins .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-oxo-3-(pyridin-2-yl)propanoate
- Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate
- Ethyl 2-oxo-3-(pyrimidin-4-yl)propanoate
Uniqueness
Ethyl 2-oxo-3-(pyrrolidin-2-yl)propanoate is unique due to the presence of the pyrrolidine ring, which imparts specific stereochemical and electronic properties. This makes it a valuable scaffold in medicinal chemistry for the development of compounds with targeted biological activity. The non-planarity of the pyrrolidine ring allows for greater three-dimensional coverage, enhancing its interaction with biological targets .
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
ethyl 2-oxo-3-pyrrolidin-2-ylpropanoate |
InChI |
InChI=1S/C9H15NO3/c1-2-13-9(12)8(11)6-7-4-3-5-10-7/h7,10H,2-6H2,1H3 |
InChI Key |
AGPNVGQNHSZLFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)CC1CCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


